2,3-dichloro-N-(2-oxo-ethyl)-benzamide
Overview
Description
2,3-dichloro-N-(2-oxo-ethyl)-benzamide, also known as 2,3-dichloro-N-ethyl-2-oxobenzoic acid amide, is an organic compound which is widely used in scientific research. It has a wide range of applications in the fields of biochemistry, physiology and pharmacology. It is a derivative of benzamide and has a molecular weight of 181.06 g/mol. It is a white crystalline solid and is soluble in water, ethanol, and methanol. It is also known to be stable under normal storage conditions.
Scientific Research Applications
Antioxidant Activity
Benzamides, a class of compounds similar to “2,3-dichloro-N-(2-oxoethyl)benzamide”, have been found to exhibit antioxidant activity . They can act as free radical scavengers and metal chelating agents . Some synthesized benzamides have shown more effective antioxidant activity compared to standards .
Antibacterial Activity
Benzamides have also been studied for their antibacterial properties . They have been tested in vitro against different bacteria, and some have shown significant antibacterial activity .
Antiviral Activity
Indole derivatives, another class of compounds similar to “2,3-dichloro-N-(2-oxoethyl)benzamide”, have been found to possess antiviral activity . Specific indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Anti-inflammatory Activity
Indole derivatives have also been found to possess anti-inflammatory activity . This suggests that “2,3-dichloro-N-(2-oxoethyl)benzamide” could potentially be studied for similar applications.
Anticancer Activity
Both benzamides and indole derivatives have been studied for their anticancer properties . They have been tested in vitro for their growth inhibitory activity against different cancer cell lines .
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic activity . This suggests that “2,3-dichloro-N-(2-oxoethyl)benzamide” could potentially be studied for similar applications.
Antimalarial Activity
Indole derivatives have also been found to possess antimalarial activity . This suggests that “2,3-dichloro-N-(2-oxoethyl)benzamide” could potentially be studied for similar applications.
Industrial Applications
Amide compounds, which include benzamides and indole derivatives, are broadly used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture .
Mechanism of Action
Target of Action
The primary targets of 2,3-dichloro-N-(2-oxoethyl)benzamide are currently unknown. This compound is structurally similar to other benzamide derivatives, which have been shown to interact with a variety of biological targets . .
Mode of Action
Benzamide derivatives often act by binding to their target proteins and modulating their activity . The exact nature of these interactions and the resulting changes in cellular function for this compound remain to be elucidated.
Biochemical Pathways
Given the structural similarity to other benzamide derivatives, it is possible that this compound could affect similar pathways
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets
properties
IUPAC Name |
2,3-dichloro-N-(2-oxoethyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO2/c10-7-3-1-2-6(8(7)11)9(14)12-4-5-13/h1-3,5H,4H2,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHHRORKGRQAER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)NCC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dichloro-N-(2-oxo-ethyl)-benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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